molecular formula C23H30N4O3 B2444849 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide CAS No. 899729-45-4

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2444849
CAS No.: 899729-45-4
M. Wt: 410.518
InChI Key: YLZPUVREUKLOMW-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a morpholinoethyl group, and a m-tolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the dimethylamino phenyl derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage with the m-tolyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group and morpholinoethyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a p-tolyl group instead of m-tolyl.

    N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide: Similar structure but with an o-tolyl group instead of m-tolyl.

    N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(phenyl)oxalamide: Lacks the methyl group on the phenyl ring.

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-5-4-6-19(15-17)25-23(29)22(28)24-16-21(27-11-13-30-14-12-27)18-7-9-20(10-8-18)26(2)3/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZPUVREUKLOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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